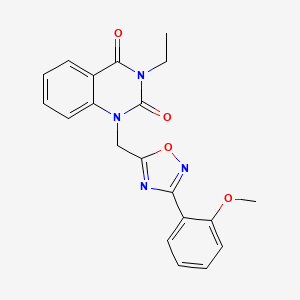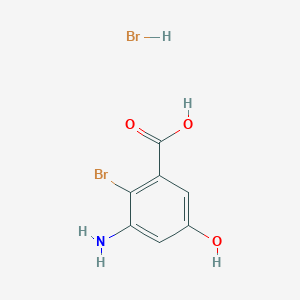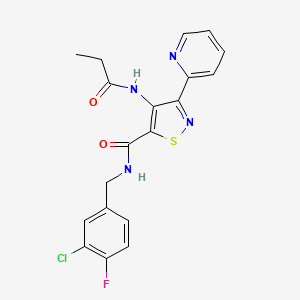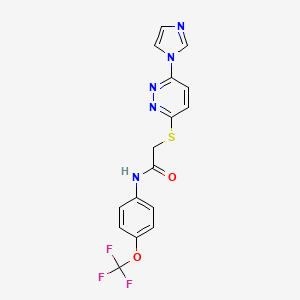
3-ethyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is an interesting compound known for its multifaceted applications in various scientific fields. This organic compound boasts a quinazoline core, which is frequently found in biologically active molecules, making it a compound of significant interest in medicinal and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 3-ethyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves a multi-step process. The starting material often includes a quinazoline derivative which undergoes functionalization at specific positions. Reactants such as 2-methoxyphenyl hydrazine and ethyl acetoacetate are commonly used under controlled temperature and pH conditions.
Industrial Production Methods: : In industrial settings, large-scale production of this compound may involve optimization of these synthetic routes to enhance yield and purity. Techniques like continuous flow chemistry and automated synthesizers can be employed to streamline production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: : Reduction reactions can convert it into simpler amines or alcohol derivatives.
Substitution: : The molecule is amenable to various substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: : Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products: : The major products formed from these reactions often include modified quinazoline derivatives, oxadiazole rings with varied substituents, and potentially more complex polycyclic structures.
Aplicaciones Científicas De Investigación
The compound finds a broad range of applications across various domains:
Chemistry: : Utilized as an intermediate in the synthesis of more complex chemical entities.
Biology: : Studied for its potential interactions with various biological molecules, such as enzymes and receptors.
Medicine: : Explored for its therapeutic potentials, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: : Employed in the production of specialty chemicals and materials, particularly those requiring specific molecular architectures.
Mecanismo De Acción
Mechanism: : The mechanism by which 3-ethyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione exerts its effects often involves interaction with specific molecular targets, such as kinases or ion channels. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Molecular Targets and Pathways
Enzymes: : May inhibit or activate enzymes involved in critical cellular processes.
Receptors: : Could bind to specific receptors, altering cellular signaling pathways.
Genetic Material: : Potential to interact with DNA or RNA, influencing gene expression.
Comparación Con Compuestos Similares
Compared to other quinazoline derivatives and oxadiazole-containing compounds, 3-ethyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione stands out due to its unique combination of these two structural motifs.
Similar Compounds
Quinazoline-based inhibitors used in cancer therapy.
Oxadiazole-containing antifungal agents.
Other hybrid molecules combining quinazoline and oxadiazole structures for enhanced biological activity.
This article highlights the multifaceted nature of this compound, emphasizing its preparation, reactivity, and diverse applications in scientific research
Propiedades
IUPAC Name |
3-ethyl-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-3-23-19(25)13-8-4-6-10-15(13)24(20(23)26)12-17-21-18(22-28-17)14-9-5-7-11-16(14)27-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPHXVSVLUJTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2716213.png)


![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2716224.png)


![1-(3-chlorophenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2716227.png)


![5-((4-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716231.png)
![7-(tert-butyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2716232.png)



